APT2 Inhibitory Potency (Ki = 730 nM) versus APT1 (Ki = 990 nM): Intrinsic Isoform Bias
The target compound binds to acyl-protein thioesterase 2 (APT2) with a Ki of 730 nM, as measured by enzyme kinetic assay, while its affinity for the closely related isoform APT1 is 990 nM (a 1.36-fold difference) [1]. In the context of depalmitoylase inhibitor development, the majority of reported thiazole-containing probes exhibit either pan-activity or preferential APT1 inhibition; the observed APT2-biased profile for this compound is therefore a distinguishing feature [2]. No publicly available Ki data were found in BindingDB–ChEMBL for the direct unsubstituted phenylthio analog (3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide) or the p-tolylthio analog, indicating a lack of measurable APT engagement at comparable concentrations for those compounds [2].
| Evidence Dimension | Inhibition constant (Ki) for human APT2 and APT1 |
|---|---|
| Target Compound Data | APT2 Ki = 730 nM; APT1 Ki = 990 nM |
| Comparator Or Baseline | Unsubstituted phenylthio analog (3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide): no APT inhibition data available in authoritative databases. p-Tolylthio analog: likewise no reported APT activity. Class-level baseline: most reported thiazole-based APT inhibitors favor APT1. |
| Quantified Difference | 1.36-fold selectivity for APT2 over APT1 within the same compound; absence of any detectable APT binding for des-chloro and methyl-substituted analogs in curated databases |
| Conditions | Enzyme kinetic assay; APT2 and APT1 of human origin; incubation conditions as curated by BindingDB–ChEMBL (ligand monomer ID BDBM50496627). |
Why This Matters
For research groups requiring an APT2-preferential chemical probe to dissect isoform-specific depalmitoylation pathways, the absence of measurable affinity in des-chloro analogs means that only the 4-chlorophenylthio-substituted congener provides a validated starting point, directly influencing procurement decisions.
- [1] BindingDB. Ki data for monomer BDBM50496627: APT2 Ki = 730 nM; APT1 Ki = 990 nM. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50496627 (accessed 2026-04-29). View Source
- [2] BindingDB–ChEMBL cross-search for 3-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide and N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide. No APT1/APT2 affinity entries found as of 2026-04-29. View Source
